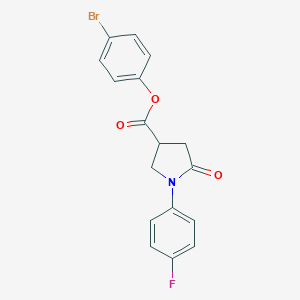![molecular formula C22H21N3O2S B271079 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide, also known as MTIP, is a compound that has been used in scientific research for its potential therapeutic applications. MTIP belongs to a class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide acts as a positive allosteric modulator of mGluR5. Allosteric modulators bind to a site on the receptor that is different from the site where the neurotransmitter binds. This compound binds to a site on mGluR5 that enhances the activity of the receptor. This results in an increase in the signaling pathway downstream of the receptor, which can lead to improved synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to enhance the activity of mGluR5 in several brain regions, including the prefrontal cortex, hippocampus, and amygdala. This can lead to improved synaptic plasticity, which can potentially improve learning and memory. This compound has also been shown to reduce anxiety-like behavior in animal models, which suggests that it may have anxiolytic effects. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a highly selective PAM of mGluR5, which means that it does not interact with other receptors in the brain. This allows researchers to study the specific effects of mGluR5 modulation. This compound is also highly potent, which means that it can be used at low concentrations. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for research on 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of new PAMs of mGluR5 that have improved pharmacokinetic properties. This could lead to the development of drugs that are more effective in treating neurological and psychiatric disorders. Finally, research is needed to further understand the mechanisms underlying the effects of this compound on synaptic plasticity and behavior. This could lead to the development of new therapies that target these mechanisms.
合成方法
The synthesis of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions. The starting materials are 4-methylbenzaldehyde, 4-methylthiazole-2-carbonyl chloride, and 3-pyrrolidinecarboxylic acid. The reaction proceeds through a series of steps that involve the formation of intermediates and the addition of reagents to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. mGluR5 is involved in the modulation of synaptic plasticity, which is important for learning and memory. Dysregulation of mGluR5 has been implicated in several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, and addiction. This compound has been shown to enhance the activity of mGluR5, which can potentially improve the symptoms of these disorders.
属性
分子式 |
C22H21N3O2S |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-3-7-16(8-4-14)19-13-28-22(23-19)24-21(27)17-11-20(26)25(12-17)18-9-5-15(2)6-10-18/h3-10,13,17H,11-12H2,1-2H3,(H,23,24,27) |
InChI 键 |
VYZGMSNEDWXMHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)







![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)
